N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBFQJFTVTSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, a group this compound belongs to, provides additional opportunities to use them as catalysts in asymmetric synthesis.
Biochemical Pathways
It is known that the less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity.
Biochemical Analysis
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazo[2,1-b]thiazole moiety
- Sulfamoyl group
- A phenyl ring
This combination suggests potential interactions with biological targets involved in various diseases, particularly cancer.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole can exhibit potent anticancer effects. For instance, a study demonstrated that certain derivatives showed significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, highlighting the potential for targeting specific kinases involved in tumor growth . The compound's structure allows it to inhibit cellular pathways critical for cancer cell survival.
Antimicrobial Activity
The compound's sulfamoyl group suggests possible antimicrobial properties. Related compounds have shown effectiveness against various pathogens, including fungi and bacteria. For example, studies on related thiazole derivatives indicated their potential as antifungal agents by inhibiting ergosterol synthesis in fungal cells . This mechanism is comparable to that of established antifungal drugs like ketoconazole.
In Vitro Studies
| Compound | Target Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | MV4-11 (AML) | Not specified | Potent against FLT3-dependent AML |
| Related Thiazole Derivative | Candida albicans | 1.23 | Effective antifungal activity |
| Related Thiazole Derivative | NIH/3T3 (normal cells) | 148.26 | Low cytotoxicity |
The above table summarizes findings from various studies indicating the anticancer and antifungal activities of the compound and its derivatives. The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer and fungal cell lines.
Case Studies and Research Findings
- Acute Myeloid Leukemia (AML) : A series of studies focused on imidazo[2,1-b]thiazole derivatives revealed significant inhibition of FLT3 kinase activity in AML cell lines. One derivative showed an IC50 value as low as 0.002 μM against MV4-11 cells, indicating high potency .
- Antifungal Activity : Compounds structurally related to this compound were tested against Candida species. The results indicated that certain derivatives inhibited ergosterol synthesis effectively, showcasing potential as new antifungal agents .
- Cytotoxicity Analysis : The cytotoxic effects of related compounds were evaluated against NIH/3T3 normal cells, demonstrating minimal toxicity at effective concentrations used for targeting cancer or fungal cells. This suggests a favorable therapeutic index for these compounds in clinical applications .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : SRT1720, a structurally complex analogue, demonstrates metabolic stress modulation via sirtuin activation, while the target compound’s sulfonamide group may favor kinase or protease inhibition .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole derivatives, but with distinct cyclization steps for the dihydroimidazo-thiazole core .
Pharmacological and Spectral Comparisons
Antiviral Activity
Imidazo[2,1-b]thiazole derivatives, such as 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones (), inhibit parvovirus B19 replication by interfering with viral DNA synthesis.
Spectral Characteristics
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in tautomeric 1,2,4-triazoles () contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹) and νN-H (~3300 cm⁻¹) bands, highlighting distinct functional group signatures .
- NMR Data : The dihydroimidazo-thiazole core in the target compound would exhibit aromatic proton signals at δ 7.2–8.1 ppm (similar to ’s imidazo-thiadiazole derivatives), while the sulfamoyl group’s NH₂ protons appear as a singlet near δ 7.5 ppm .
Q & A
Basic: How can researchers optimize the synthetic yield of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide?
Methodological Answer:
- Stepwise Synthesis: Follow a multi-step route involving (1) coupling of the imidazo[2,1-b]thiazole core with a phenyl precursor via Buchwald-Hartwig amination, (2) sulfonylation using 4-sulfamoylbenzoyl chloride under anhydrous conditions, and (3) final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Critical Parameters: Optimize reaction temperature (60–80°C for amidation), pH (neutral for sulfonylation), and solvent choice (DMF for polar intermediates). Use inert gas (N₂/Ar) to prevent oxidation .
- Yield Enhancement: Monitor reaction progress with TLC/HPLC; recrystallize intermediates to ≥95% purity before proceeding .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify imidazothiazole proton environments (δ 7.2–8.5 ppm) and sulfonamide NH₂ signals (δ 4.5–5.0 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm⁻¹) .
- Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; target purity ≥98% .
- Mass Validation: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Basic: How to design preliminary biological assays for this compound’s activity?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors linked to imidazothiazoles (e.g., kinases, urease) or sulfonamide targets (e.g., carbonic anhydrase) .
- In Vitro Assays:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
Advanced: How to establish structure-activity relationships (SAR) for modified analogs?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., methyl, methoxy) at the phenyl or imidazothiazole rings to assess steric/electronic effects .
- Functional Group Swaps: Replace sulfonamide with carboxamide or thiourea to evaluate binding affinity changes .
- Computational Tools: Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., urease PDB: 4H9M) to predict binding modes .
Advanced: How to investigate target interaction mechanisms?
Methodological Answer:
- Biophysical Methods: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Structural Biology: Co-crystallize the compound with its target (e.g., kinase domain) for X-ray diffraction (2.0–2.5 Å resolution) .
- Cellular Pathways: Western blotting to track downstream markers (e.g., phosphorylated ERK for kinase inhibition) .
Advanced: How to resolve contradictory data in biological activity across studies?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using disparate methods (e.g., SPR vs. ITC for binding affinity) .
- Batch Analysis: Re-synthesize the compound and test under standardized conditions to exclude batch variability .
- Structural Reanalysis: Use 2D NMR (COSY, NOESY) to confirm no degradation or isomerization during assays .
Advanced: How to improve solubility and stability for in vivo studies?
Methodological Answer:
- Formulation Strategies: Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance bioavailability .
- Accelerated Stability Testing: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
